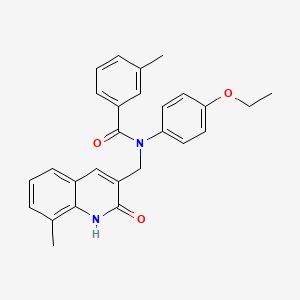
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been synthesized and studied for its potential as an anticancer agent.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide works by inhibiting the activity of the protein Hsp90, which is involved in the folding and stabilization of many other proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide causes the degradation of these other proteins and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide in lab experiments is that it has been shown to be effective against a wide range of cancer cell types. In addition, it has been shown to enhance the effectiveness of chemotherapy drugs when used in combination. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide is that it can be difficult to synthesize and purify, which can make it challenging to study in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide. One direction is to continue to investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to study its effects on other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, researchers may also investigate ways to improve the synthesis and purification of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide to make it more readily available for study.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form the intermediate N-(2-hydroxy-6-methylquinolin-3-yl)methanol. This intermediate is then reacted with o-toluidine and 3-methoxybenzoyl chloride to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
Eigenschaften
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-11-12-23-20(13-17)14-21(25(29)27-23)16-28(24-10-5-4-7-18(24)2)26(30)19-8-6-9-22(15-19)31-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZLGYNNKQFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
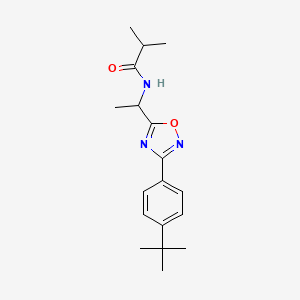
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)
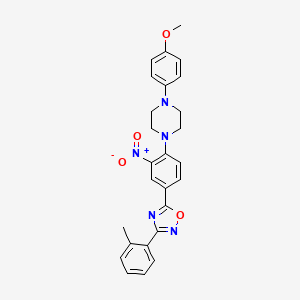
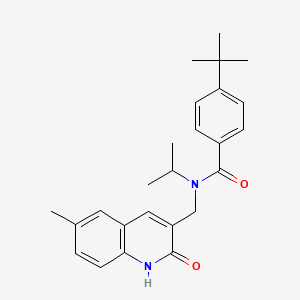

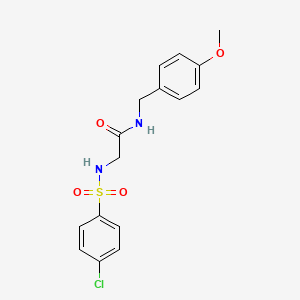

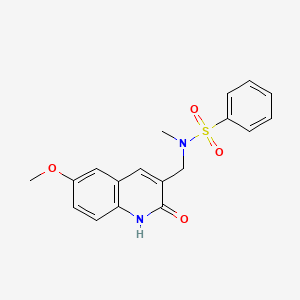


![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
